N,N-Diethyltryptamine
Overview
Description
Diethyltryptamine, also known by its chemical name N,N-diethyltryptamine, is a synthetic compound belonging to the class of tryptamines. It is a psychedelic drug closely related to N,N-dimethyltryptamine and 4-HO-DET. Diethyltryptamine is known for its hallucinogenic properties and has been studied for its potential effects on perception and consciousness .
Preparation Methods
Diethyltryptamine can be synthesized through various chemical routes. One common method involves the alkylation of tryptamine with diethylamine. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial production methods for diethyltryptamine are not well-documented due to its classification as a controlled substance in many countries
Chemical Reactions Analysis
Diethyltryptamine undergoes various chemical reactions, including:
Oxidation: Diethyltryptamine can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert diethyltryptamine to its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Diethyltryptamine can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction may produce secondary amines.
Scientific Research Applications
Diethyltryptamine has been studied for various scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and properties of tryptamines.
Biology: Research has explored its effects on serotonin receptors and its potential role in neurotransmission.
Medicine: Diethyltryptamine has been investigated for its potential therapeutic effects in treating mental health disorders such as depression and anxiety.
Industry: Although not widely used industrially, diethyltryptamine’s synthesis and reactions provide insights into the production of related compounds
Mechanism of Action
The mechanism of action of diethyltryptamine is thought to involve serotonin receptor agonism. It binds to serotonin receptors, particularly the 5-HT2A receptor, leading to altered perception and consciousness. This mechanism is similar to other classic psychedelics like N,N-dimethyltryptamine. The molecular targets and pathways involved include the activation of serotonin receptors and subsequent modulation of neurotransmitter release .
Comparison with Similar Compounds
Diethyltryptamine is structurally similar to other tryptamines, such as:
N,N-Dimethyltryptamine (DMT): Both compounds are hallucinogenic, but diethyltryptamine can be taken orally without the need for monoamine oxidase inhibitors, unlike DMT.
Diethyltryptamine’s uniqueness lies in its ability to be orally active without the need for additional inhibitors, making it more accessible for certain types of research and potential therapeutic applications .
Properties
CAS No. |
61-51-8 |
---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
N,N-diethyl-2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C14H20N2/c1-3-16(4-2)10-9-12-11-15-14-8-6-5-7-13(12)14/h5-8,11,15H,3-4,9-10H2,1-2H3 |
InChI Key |
LSSUMOWDTKZHHT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCN(CC)CCC1=CNC2=CC=CC=C21 |
Appearance |
Solid powder |
melting_point |
169–171 °C |
61-51-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
20671-78-7 (oxalate[1:1]) 63938-63-6 (mono-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N,N-diethyltryptamine N,N-diethyltryptamine monohydrochloride N,N-diethyltryptamine oxalate (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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